molecular formula C14H13N5OS B2908337 (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(benzo[d]thiazol-2-yl)methanone CAS No. 2319786-21-3

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(benzo[d]thiazol-2-yl)methanone

Cat. No. B2908337
M. Wt: 299.35
InChI Key: CYUPKEKWZMLLAH-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a 1,2,4-triazole ring, an azetidine ring, and a benzothiazole ring. Compounds containing these functional groups are often used in medicinal chemistry due to their diverse biological activities .


Synthesis Analysis

While the specific synthesis for this compound is not available, compounds with similar structures are often synthesized through a series of reactions including nucleophilic substitution and ring closure reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups. Techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry are typically used to confirm the structure of synthesized compounds .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the triazole ring might participate in reactions with electrophiles, while the azetidine ring might undergo ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar triazole ring might increase its solubility in polar solvents .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

Future research could involve synthesizing and testing analogs of this compound to optimize its biological activity. Additionally, studies could be conducted to determine its mechanism of action and potential therapeutic applications .

properties

IUPAC Name

1,3-benzothiazol-2-yl-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5OS/c20-14(13-17-11-3-1-2-4-12(11)21-13)18-5-10(6-18)7-19-9-15-8-16-19/h1-4,8-10H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYUPKEKWZMLLAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NC3=CC=CC=C3S2)CN4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(benzo[d]thiazol-2-yl)methanone

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